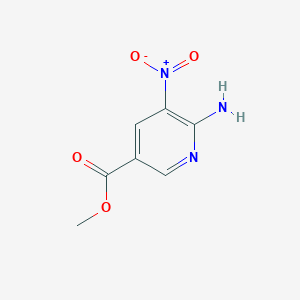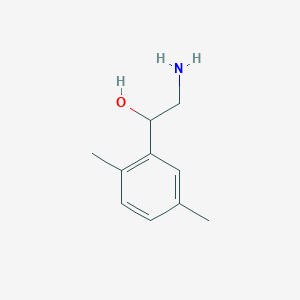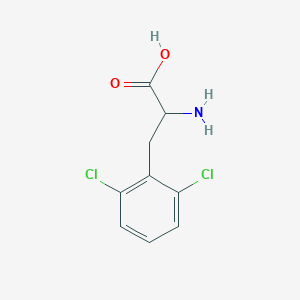
Norfluoxetine Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norfluoxetine oxalate is a primary metabolite of fluoxetine, a selective serotonin reuptake inhibitor commonly known by its trade name, Prozac. Fluoxetine is widely used as an antidepressant. This compound retains the pharmacological activity of fluoxetine and contributes significantly to its therapeutic effects .
Mecanismo De Acción
Target of Action
Norfluoxetine Oxalate is an active metabolite of the antidepressant fluoxetine . Its primary target is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin, leading to an increase in the extracellular level of serotonin. This results in prolonged neurotransmission and enhanced serotonergic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission .
Pharmacokinetics
The elimination half-life of fluoxetine, the parent compound of this compound, is about 1 to 4 days, while that of Norfluoxetine ranges from 7 to 15 days . Fluoxetine has a nonlinear pharmacokinetic profile, suggesting that this compound should be used with caution in patients with reduced metabolic capability, such as those with hepatic dysfunction .
Result of Action
The increased serotonin levels resulting from the action of this compound can lead to improved mood and feelings of well-being, which is why it is used as an antidepressant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can affect the bioavailability and elimination rate constants of fluoxetine . Furthermore, the compound’s action can be influenced by the individual’s metabolic capability, age, and the presence of other drugs .
Análisis Bioquímico
Biochemical Properties
Norfluoxetine Oxalate plays a significant role in biochemical reactions. It is a strong affinity substrate of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates . This interaction with enzymes and proteins is crucial for its function as a selective serotonin reuptake inhibitor .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been found to modify action potential configuration and transmembrane ion currents in canine ventricular cardiomyocytes . It also influences cell function by affecting serotonin uptake .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting serotonin reuptake in the synapse by binding to the reuptake pump on the neuronal membrane .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that fluoxetine-mediated CYP2D6 inhibition subsides long after fluoxetine first passes through the liver and even remains long after the discontinuation of the drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic fluoxetine treatment has shown positive effects in animal models of depression, but it may simultaneously increase anxiety in adolescent animals in a dose-related manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. The major metabolic pathway of fluoxetine leading to the formation of this compound is mediated by CYP2D6 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Fluoxetine is very lipophilic and highly plasma protein bound, allowing the drug and its active metabolite, this compound, to be distributed to the brain .
Subcellular Localization
Due to its lipophilic nature and high plasma protein binding, it is likely to be distributed across various cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Norfluoxetine oxalate is synthesized through the N-demethylation of fluoxetine. This process involves the removal of a methyl group from the nitrogen atom in fluoxetine. The reaction typically employs reagents such as sodium hydroxide or other strong bases under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale N-demethylation reactions, followed by purification processes such as crystallization or chromatography to isolate the desired compound. The final product is often converted to its oxalate salt form to enhance stability and solubility .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .
Aplicaciones Científicas De Investigación
Norfluoxetine oxalate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Fluoxetine: The parent compound, also a selective serotonin reuptake inhibitor.
Norsertraline: Another metabolite of a selective serotonin reuptake inhibitor, sertraline.
Paroxetine: A selective serotonin reuptake inhibitor with a similar mechanism of action.
Uniqueness: Norfluoxetine oxalate is unique due to its role as an active metabolite of fluoxetine, contributing to the prolonged pharmacological effects of the parent drug. Its ability to inhibit serotonin reuptake makes it a valuable compound in both clinical and research settings .
Propiedades
IUPAC Name |
oxalic acid;3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWJCEPFCGIDPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)


![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
